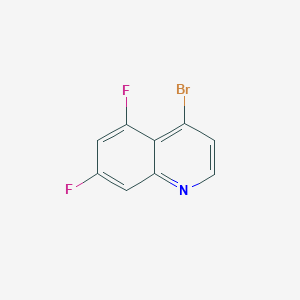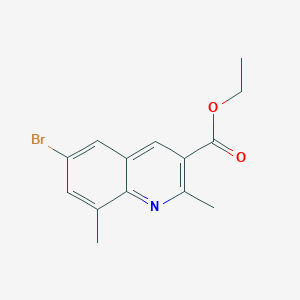
4-Amino-6-bromo-7-methylquinoline
Overview
Description
4-Amino-6-bromo-7-methylquinoline is a quinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol. This compound features an amino group (-NH2) at the 4-position, a bromo group (-Br) at the 6-position, and a methyl group (-CH3) at the 7-position on the quinoline ring structure. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Bromination and Methylation: To obtain this compound, the quinoline core can be brominated using bromine in an appropriate solvent, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in this compound-3-oxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as cyanide or azide, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl).
Substitution: Sodium cyanide (NaCN) or sodium azide (NaN3) in a polar solvent.
Major Products Formed:
Oxidation: this compound-3-oxide.
Reduction: this compound (if starting from a nitro derivative).
Substitution: 4-Amino-6-cyano-7-methylquinoline or 4-Amino-6-azido-7-methylquinoline.
Scientific Research Applications
4-Amino-6-bromo-7-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoline derivatives are known for their antimicrobial properties, and this compound can be used in the development of new antibiotics and antifungal agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Amino-6-bromo-7-methylquinoline is similar to other quinoline derivatives, such as 4-Amino-6-bromoquinoline and 4-Amino-7-methylquinoline. its unique combination of functional groups (amino, bromo, and methyl) gives it distinct chemical and biological properties. For example, the presence of the bromo group can enhance its reactivity in substitution reactions, while the amino group can provide additional sites for further functionalization.
Comparison with Similar Compounds
4-Amino-6-bromoquinoline
4-Amino-7-methylquinoline
4-Amino-6-chloro-7-methylquinoline
4-Amino-6-fluoro-7-methylquinoline
Properties
IUPAC Name |
6-bromo-7-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLIUGWNXLNDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670935 | |
| Record name | 6-Bromo-7-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-59-9 | |
| Record name | 6-Bromo-7-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


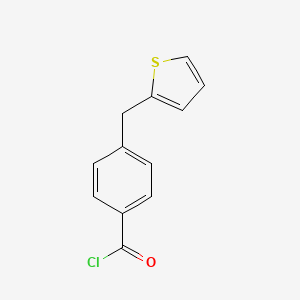
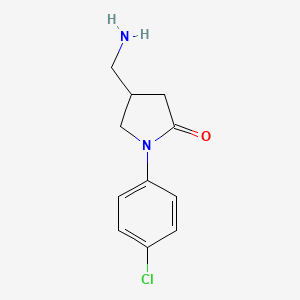
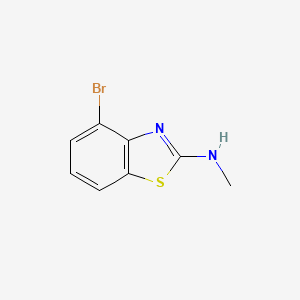
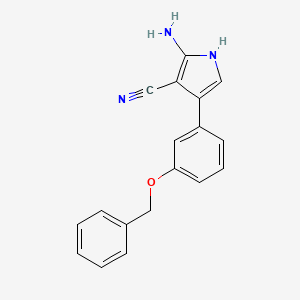

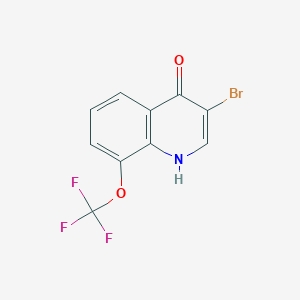
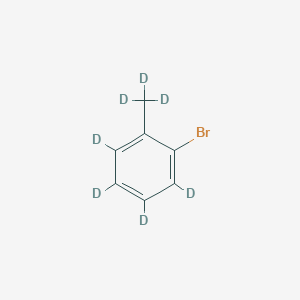


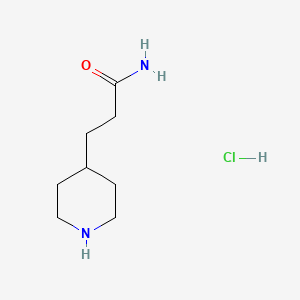
![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)
